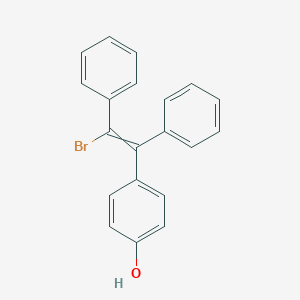

4-(2-溴-1,2-二苯乙烯基)苯酚

描述

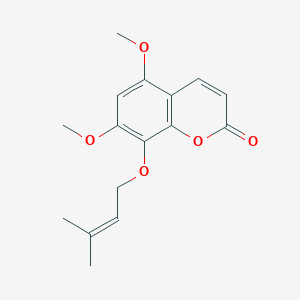

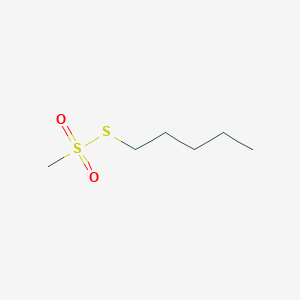

4-(2-Bromo-1,2-diphenylethenyl)phenol, also known as 4-BDPP, is a phenolic compound which has been studied extensively in both academic and industrial settings. It is a useful compound due to its ability to undergo a variety of reactions and its ability to be used in a variety of applications.

科学研究应用

抗氧化特性

4-(2-溴-1,2-二苯乙烯基)苯酚: 已被鉴定为一种潜在的抗氧化剂 . 抗氧化剂在预防氧化应激方面至关重要,氧化应激会导致细胞损伤和各种疾病。该化合物的结构使其能够捐赠电子以中和自由基,从而保护细胞免受损伤。

紫外线吸收

该化合物还用于需要紫外线 (UV) 光吸收 . 它的酚类结构能够吸收有害的紫外线辐射,使其成为塑料、涂料和防晒剂配方中增强其保护性能的理想添加剂。

阻燃性

由于其溴化芳香结构,4-(2-溴-1,2-二苯乙烯基)苯酚是有效的阻燃剂 . 它可以被掺入各种材料以抑制或阻止火势蔓延,这对电气应用和建筑材料的安全至关重要。

生物活性化合物的合成

该化合物是合成生物活性天然产物 . 它的反应位点促进了具有抗肿瘤和抗炎活性的复杂分子的形成,有助于药物研究和开发。

导电聚合物

研究人员探索了4-(2-溴-1,2-二苯乙烯基)苯酚在合成导电聚合物 . 这些聚合物在电子和材料科学中具有应用,特别是在为有机发光二极管 (OLED) 和太阳能电池创建组件方面。

交叉偶联反应

作为一种芳基溴试剂,它被用于交叉偶联反应中以合成用于医药和材料科学应用 . 这些反应是创造具有所需特性的新材料或具有治疗效果的新药物的复杂分子的基础。

作用机制

Mode of Action

4-(2-Bromo-1,2-diphenylethenyl)phenol interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can alter the normal biochemical processes in cells.

Biochemical Pathways

The inhibition of AChE and carbonic anhydrase enzymes by 4-(2-Bromo-1,2-diphenylethenyl)phenol affects several biochemical pathways. The inhibition of AChE can lead to an increase in acetylcholine levels at synapses, affecting nerve impulse transmission. The inhibition of carbonic anhydrase enzymes can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting many physiological processes, including respiration and pH regulation .

Result of Action

The molecular and cellular effects of 4-(2-Bromo-1,2-diphenylethenyl)phenol’s action are primarily related to its inhibitory effects on AChE and carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can alter cellular processes and potentially lead to therapeutic effects. For instance, the compound’s inhibition of AChE has been suggested to have potential for the treatment of neurodegenerative diseases like Alzheimer’s .

生化分析

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated phenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-(2-bromo-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBABWJOIJRXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

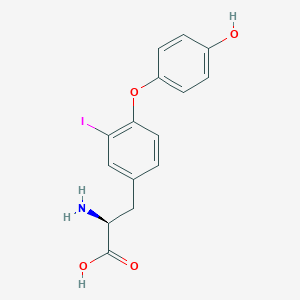

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)

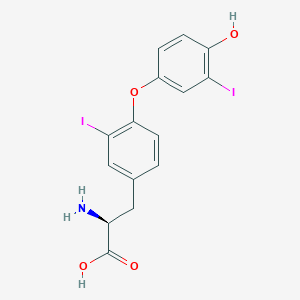

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)